molecular formula C10H9NO6 B13580160 3-(2-Methoxy-4-nitrophenyl)-2-oxopropanoic acid

3-(2-Methoxy-4-nitrophenyl)-2-oxopropanoic acid

Cat. No.: B13580160
M. Wt: 239.18 g/mol
InChI Key: JMUZNQHUKBTQCK-UHFFFAOYSA-N
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Description

3-(2-Methoxy-4-nitrophenyl)-2-oxopropanoic acid is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-4-nitrophenyl)-2-oxopropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-methoxyacetophenone to introduce the nitro group, followed by a series of reactions to form the final product. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions in batch or continuous flow reactors. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-4-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, often requiring acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-(2-Methoxy-4-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2-Methoxy-4-nitrophenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methoxy and ketone groups can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium sodium salt: This compound is used in tetrazolium assays to measure cell viability and proliferation.

    4-Methoxy-2-nitrophenyl acetate: Used in organic synthesis as a reagent.

    N-(4-Methoxy-2-nitrophenyl)-3-nitrobenzamide: Studied for its potential biological activity.

Uniqueness

3-(2-Methoxy-4-nitrophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

3-(2-methoxy-4-nitrophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9NO6/c1-17-9-5-7(11(15)16)3-2-6(9)4-8(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14)

InChI Key

JMUZNQHUKBTQCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)C(=O)O

Origin of Product

United States

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